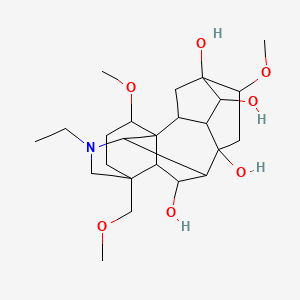

Foresticine

Description

Properties

CAS No. |

91794-15-9 |

|---|---|

Molecular Formula |

C24H39NO7 |

Molecular Weight |

453.6 g/mol |

IUPAC Name |

11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,8,18-tetrol |

InChI |

InChI=1S/C24H39NO7/c1-5-25-10-21(11-30-2)7-6-13(31-3)24-12-8-22(28)14(32-4)9-23(29,15(12)20(22)27)16(19(24)25)17(26)18(21)24/h12-20,26-29H,5-11H2,1-4H3 |

InChI Key |

DUPNDNNJUMHNTR-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6O)O)OC)O)O)OC)COC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Foresticine; Longtouconitine B; |

Origin of Product |

United States |

Foundational & Exploratory

Fostriecin: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fostriecin, a potent and selective inhibitor of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4), is a polyketide of significant interest for its antitumor properties. This technical guide provides an in-depth overview of the natural source of Fostriecin, the soil bacterium Streptomyces pulveraceus, and details a comprehensive methodology for its isolation and purification. The guide includes detailed experimental protocols, quantitative data on production and purification, and visual representations of the isolation workflow and the key signaling pathways affected by Fostriecin.

Natural Source and Biosynthesis

Fostriecin is a secondary metabolite produced by the Gram-positive soil bacterium, Streptomyces pulveraceus.[1] Some sources also specify the subspecies Streptomyces pulveraceus subsp. fostreus as the producing organism. The biosynthesis of Fostriecin proceeds through a type I polyketide synthase (PKS) pathway.[1] The gene cluster responsible for Fostriecin production encodes a series of enzymes that assemble the molecule from simple acetate and propionate precursors.

Fermentation for Fostriecin Production

The production of Fostriecin is achieved through submerged fermentation of Streptomyces pulveraceus. Optimization of fermentation conditions is critical for maximizing the yield of the target compound.

Culture Media and Conditions

A variety of media can be used for the cultivation of Streptomyces pulveraceus. A typical production medium is detailed below.

Table 1: Fostriecin Production Medium

| Component | Concentration (g/L) |

| Soluble Starch | 20.0 |

| Glucose | 10.0 |

| Yeast Extract | 5.0 |

| Peptone | 5.0 |

| K2HPO4 | 1.0 |

| MgSO4·7H2O | 0.5 |

| CaCO3 | 2.0 |

Fermentation is typically carried out in a stirred-tank bioreactor under the following conditions:

-

Temperature: 28-30°C

-

pH: 6.8-7.2 (controlled with NaOH or H2SO4)

-

Aeration: 1.0 vvm (volume of air per volume of medium per minute)

-

Agitation: 200-300 rpm

-

Fermentation Time: 5-7 days

Inoculum Development

A multi-stage inoculum development process is recommended to ensure a healthy and productive fermentation.

-

Stage 1 (Spore Suspension): A lyophilized culture or a well-sporulated agar plate of Streptomyces pulveraceus is used to create a spore suspension in sterile water containing a wetting agent (e.g., 0.01% Tween 80).

-

Stage 2 (Seed Flask): A volume of the spore suspension is used to inoculate a seed flask containing a suitable seed medium (e.g., Tryptic Soy Broth). The seed culture is incubated for 48-72 hours at 28-30°C with shaking (250 rpm).

-

Stage 3 (Production Bioreactor): The seed culture is then used to inoculate the production bioreactor at a ratio of 5-10% (v/v).

Isolation and Purification of Fostriecin

The isolation and purification of Fostriecin from the fermentation broth is a multi-step process involving extraction and a series of chromatographic separations. A general workflow is depicted below.

Experimental Protocol: Extraction

-

Harvesting: At the end of the fermentation, the broth is harvested and the mycelial mass is separated from the supernatant by centrifugation (e.g., 5000 x g for 20 minutes) or filtration.

-

Extraction: The supernatant is extracted three times with an equal volume of a water-immiscible organic solvent, such as ethyl acetate. The organic phases are combined.

-

Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and then concentrated under reduced pressure using a rotary evaporator to yield a crude, oily residue.

Experimental Protocol: Chromatographic Purification

Step 1: Silica Gel Column Chromatography

-

Column Preparation: A silica gel (60-120 mesh) column is packed in a suitable solvent system, for example, a gradient of methanol in dichloromethane.

-

Sample Loading: The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.

-

Elution: The column is eluted with a stepwise or linear gradient of increasing methanol concentration in dichloromethane.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing Fostriecin.

Step 2: Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Column: A C18 reverse-phase preparative HPLC column is used.

-

Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) is a common mobile phase. The exact gradient will need to be optimized.

-

Sample Injection: The Fostriecin-containing fractions from the silica gel chromatography are pooled, concentrated, and dissolved in the initial mobile phase for injection.

-

Purification: The sample is injected onto the column, and the elution of Fostriecin is monitored by UV detection at an appropriate wavelength (e.g., 268 nm).[2]

-

Collection and Lyophilization: The peak corresponding to Fostriecin is collected, and the solvent is removed by lyophilization to yield pure Fostriecin as a white to off-white powder.

Quantitative Data

The yield of Fostriecin can vary significantly depending on the strain of Streptomyces pulveraceus and the fermentation and purification conditions. The following table provides representative data.

Table 2: Fostriecin Production and Purification Yields

| Stage | Titer/Yield | Purity |

| Fermentation Broth | 10-50 mg/L | <1% |

| Crude Extract | 8-40 mg/L (from broth) | 1-5% |

| After Silica Gel Chromatography | 5-25 mg/L (from broth) | 50-70% |

| After Preparative RP-HPLC | 2-10 mg/L (from broth) | >98% |

Mechanism of Action: Inhibition of PP2A and PP4 Signaling Pathways

Fostriecin exerts its potent antitumor effects primarily through the selective inhibition of the serine/threonine protein phosphatases PP2A and PP4.[3][4] These phosphatases are crucial regulators of numerous cellular processes, including cell cycle progression, DNA damage response, and apoptosis. The inhibition of PP2A and PP4 by Fostriecin leads to the hyperphosphorylation of their downstream substrates, disrupting normal cellular signaling and ultimately leading to cell cycle arrest and apoptosis in cancer cells.

A key pathway affected by Fostriecin is the mitotic entry checkpoint. By inhibiting PP2A and PP4, Fostriecin prevents the dephosphorylation of key proteins that regulate the G2/M transition, leading to cell cycle arrest in mitosis and subsequent apoptosis.[5]

Conclusion

This technical guide provides a comprehensive framework for the production and isolation of Fostriecin from its natural source, Streptomyces pulveraceus. The detailed protocols and methodologies are intended to serve as a valuable resource for researchers and scientists in the fields of natural product chemistry, microbiology, and drug development. Further optimization of the described procedures may be necessary to achieve higher yields and purity, depending on the specific laboratory conditions and available equipment. The potent and selective inhibitory activity of Fostriecin against PP2A and PP4 continues to make it a compelling lead compound for the development of novel anticancer therapeutics.

References

- 1. Fostriecin - Wikipedia [en.wikipedia.org]

- 2. Determination of fostriecin pharmacokinetics in plasma using high-pressure liquid chromatography assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of Fostriecin Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fostriecin, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Suppression of ser/thr phosphatase 4 (PP4C/PPP4C) mimics a novel post-mitotic action of fostriecin, producing mitotic slippage followed by tetraploid cell death - PMC [pmc.ncbi.nlm.nih.gov]

Fostriecin's Inhibition of Protein Phosphatase 2A (PP2A): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fostriecin, a structurally unique phosphate monoester isolated from Streptomyces pulveraceus, has garnered significant attention in the scientific community for its potent antitumor properties.[1][2][3] Initially investigated for its activity against DNA topoisomerase II, subsequent research revealed a more potent and primary mechanism of action: the highly selective inhibition of Protein Phosphatase 2A (PP2A).[4][5][6][7] PP2A is a crucial serine/threonine phosphatase that plays a pivotal role in regulating a vast array of cellular processes, including cell cycle progression, signal transduction, and apoptosis.[8][9][10] Its function as a tumor suppressor is well-established, making it a compelling target for cancer therapy.[11][12]

This technical guide provides an in-depth overview of Fostriecin's interaction with PP2A, detailing its mechanism of inhibition, effects on cellular signaling, and relevant experimental protocols for its study.

Mechanism of Action: Fostriecin as a PP2A Inhibitor

Fostriecin exhibits remarkable potency and selectivity for PP2A. It acts as a covalent inhibitor, directly binding to the catalytic subunit of PP2A (PP2Ac).[2] This interaction has been pinpointed to a specific cysteine residue, Cys269, within the PP2Ac active site.[2] The binding occurs via a conjugate addition reaction involving the α,β-unsaturated lactone moiety of Fostriecin.[2] This covalent modification effectively inactivates the phosphatase, leading to the hyperphosphorylation of numerous downstream substrates.

While Fostriecin was initially reported to inhibit topoisomerase II, its IC50 for this enzyme is significantly higher (around 40 µM) compared to its potent inhibition of PP2A (in the low nanomolar range).[4][6] This vast difference in potency strongly suggests that the primary antitumor effects of Fostriecin are mediated through its inhibition of PP2A.[6]

Data Presentation: Inhibitory Activity of Fostriecin and Related Compounds

The following table summarizes the quantitative data on the inhibitory activity of Fostriecin and its analog, Cytostatin, against various protein phosphatases. This data highlights Fostriecin's exceptional selectivity for PP2A.

| Compound | Target Phosphatase | IC50 Value | Reference(s) |

| Fostriecin | PP2A | 3.2 nM - 40 nM | [1][4][13] |

| PP1 | 4 µM - 131 µM | [1][4] | |

| PP4 | Potent Inhibition | [5][6] | |

| PP5 | Weak Inhibition | [14] | |

| Topoisomerase II | 40 µM | [4][6] | |

| Cytostatin | PP2A | 20 nM - 400 nM | [14] |

| PP1 | >100 µM | [14] | |

| PP5 | >100 µM | [14] |

Cellular Consequences of PP2A Inhibition by Fostriecin

The inhibition of PP2A by Fostriecin triggers a cascade of cellular events, primarily impacting cell cycle regulation and apoptosis. By preventing the dephosphorylation of key cell cycle proteins, Fostriecin induces a G2-M phase cell cycle arrest.[15] This arrest is often associated with aberrant centrosome replication and the formation of abnormal mitotic spindles.[15] Ultimately, prolonged exposure to Fostriecin leads to the induction of apoptosis, or programmed cell death.[5][6][16]

Impact on Signaling Pathways

PP2A is a master regulator of multiple signaling pathways that are often deregulated in cancer.[10][17] Fostriecin-mediated inhibition of PP2A leads to the hyperactivation of several oncogenic pathways by preventing the dephosphorylation and subsequent inactivation of key signaling kinases.

Key Signaling Pathways Affected by Fostriecin:

-

MAPK/ERK Pathway: PP2A negatively regulates the MAPK/ERK pathway by dephosphorylating Raf and MEK. Inhibition of PP2A by Fostriecin leads to sustained activation of this pathway, which can paradoxically contribute to both cell proliferation and, in some contexts, apoptosis.[12]

-

PI3K/Akt Pathway: PP2A dephosphorylates and inactivates Akt, a central kinase in cell survival and proliferation.[18] Fostriecin treatment results in increased Akt phosphorylation and activity, which can promote cell survival but also sensitize cells to apoptosis under certain conditions.[18][19]

-

Wnt/β-catenin Pathway: PP2A is involved in the negative regulation of the Wnt signaling pathway by dephosphorylating β-catenin, targeting it for degradation. PP2A inhibition can lead to the stabilization and nuclear accumulation of β-catenin, promoting the transcription of target genes involved in proliferation.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of Fostriecin.

In Vitro PP2A Activity Assay

This protocol describes a common method to measure the enzymatic activity of PP2A in the presence of inhibitors, often using a synthetic phosphopeptide substrate.

Materials:

-

Purified PP2A enzyme

-

Fostriecin (or other inhibitors) at various concentrations

-

Serine/Threonine Phosphatase Assay Buffer (e.g., 20 mM Imidazole-HCl, 2 mM EDTA, 2 mM EGTA, pH 7.0)

-

Synthetic phosphopeptide substrate (e.g., K-R-pT-I-R-R)

-

Malachite Green Phosphate Detection Solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of Fostriecin in the assay buffer.

-

In a 96-well plate, add a constant amount of purified PP2A enzyme to each well.

-

Add the various concentrations of Fostriecin to the wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the phosphatase reaction by adding the phosphopeptide substrate to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction and detect the amount of free phosphate released using the Malachite Green Phosphate Detection Solution, following the manufacturer's instructions.[20][21]

-

Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.

-

Calculate the percentage of PP2A inhibition for each Fostriecin concentration relative to a vehicle-treated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Fostriecin concentration and fitting the data to a dose-response curve.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to determine the cytotoxic effects of compounds like Fostriecin.

Materials:

-

Cancer cell line of interest (e.g., HL-60, MOLT-4)

-

Complete cell culture medium

-

Fostriecin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well cell culture plate

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Fostriecin (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

During this incubation, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each Fostriecin concentration relative to the vehicle-treated control.

-

Determine the IC50 value, the concentration of Fostriecin that causes 50% inhibition of cell growth.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect changes in the phosphorylation status of key proteins in signaling pathways affected by Fostriecin.

Materials:

-

Cancer cell line

-

Fostriecin

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with Fostriecin at the desired concentration and for the desired time.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine the relative changes in protein phosphorylation.

Conclusion

Fostriecin stands out as a highly potent and selective inhibitor of PP2A, a critical tumor suppressor. Its mechanism of covalent modification of the PP2A catalytic subunit leads to the disruption of key cellular signaling pathways, culminating in cell cycle arrest and apoptosis. The in-depth understanding of Fostriecin's mechanism of action and the availability of robust experimental protocols are crucial for ongoing research and the potential development of Fostriecin or its analogs as effective anticancer therapeutics. This guide provides a foundational resource for scientists and researchers dedicated to exploring the therapeutic potential of targeting PP2A in cancer and other diseases.

References

- 1. Fostriecin, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor antibiotic fostriecin covalently binds to cysteine-269 residue of protein phosphatase 2A catalytic subunit in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fostriecin - Wikipedia [en.wikipedia.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Targeting Protein Serine/Threonine Phosphatases for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fostriecin: chemistry and biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phosphatase: PP2A structural importance, regulation and its aberrant expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein phosphatase 2A – structure, function and role in neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PP2A as a master regulator of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protein phosphatase 2 - Wikipedia [en.wikipedia.org]

- 12. PP2A: The Wolf in Sheep’s Clothing? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of Fostriecin Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fostriecin-mediated G2-M-phase growth arrest correlates with abnormal centrosome replication, the formation of aberrant mitotic spindles, and the inhibition of serine/threonine protein phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. researchgate.net [researchgate.net]

- 18. pnas.org [pnas.org]

- 19. PP2A mediates apoptosis or autophagic cell death in multiple myeloma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubcompare.ai [pubcompare.ai]

- 21. resources.rndsystems.com [resources.rndsystems.com]

Fostriecin: A Technical Guide to its Chemical Structure, Stereochemistry, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fostriecin, a phosphate monoester isolated from Streptomyces pulveraceus, is a potent and highly selective inhibitor of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4).[1][2][3] Initially investigated as an antitumor antibiotic, its mechanism of action was later elucidated to be the inhibition of these key serine/threonine phosphatases, rather than its weak activity against topoisomerase II.[4] This targeted activity disrupts the mitotic entry checkpoint, leading to premature mitosis and apoptosis in cancer cells.[5] Despite promising preclinical data, clinical trials with Fostriecin were halted due to issues with the stability of the naturally derived material, particularly its sensitive Z,Z,E-triene moiety.[6] This technical guide provides an in-depth overview of the chemical structure, stereochemistry, and biological activity of Fostriecin, along with a summary of relevant experimental methodologies.

Chemical Structure and Stereochemistry

Fostriecin is a polyketide-derived natural product characterized by a unique combination of functional groups: an α,β-unsaturated lactone, a conjugated Z,Z,E-triene, a phosphate monoester, and multiple stereocenters. The absolute and relative stereochemistry of Fostriecin has been unequivocally established through total synthesis as (5R,8R,9R,11R).[1]

Systematic Name: [(2R,3R,4R,6R)-5-((E)-2-((2Z,4Z,6E)-13-hydroxy-8,10-dimethyltrideca-2,4,6-trien-1-ylidene)hydrazinyl)-3,4-dihydroxy-6-(phosphonooxymethyl)tetrahydro-2H-pyran-2-yl]methyl dihydrogen phosphate

Molecular Formula: C₁₉H₂₇O₉P

Molecular Weight: 430.38 g/mol

Key Structural Features:

-

α,β-Unsaturated Lactone: This moiety is crucial for the covalent interaction with the target protein phosphatases.

-

Phosphate Monoester: Essential for the potent inhibitory activity.

-

Conjugated (Z,Z,E)-Triene: Contributes to the binding affinity but is also a source of chemical instability.

-

Chiral Centers: The specific stereochemical configuration at C5, C8, C9, and C11 is critical for its biological activity.

Biological Activity and Mechanism of Action

Fostriecin's primary mechanism of antitumor activity is the potent and selective inhibition of protein phosphatase 2A (PP2A) and the closely related protein phosphatase 4 (PP4).[1][2][3] It exhibits significantly weaker inhibition against protein phosphatase 1 (PP1) and topoisomerase II.[3]

Quantitative Inhibitory Activity

| Target Enzyme | IC₅₀ Value | Reference(s) |

| Protein Phosphatase 2A (PP2A) | 1.5 - 3.2 nM | [1][2] |

| Protein Phosphatase 4 (PP4) | 3.0 nM | [4] |

| Protein Phosphatase 1 (PP1) | 45 µM - 131 µM | [3][4] |

| Topoisomerase II | 40 µM | [4] |

Covalent Inhibition of PP2A

Fostriecin acts as a covalent inhibitor of PP2A. The α,β-unsaturated lactone ring of Fostriecin undergoes a Michael addition reaction with the sulfhydryl group of a specific cysteine residue (Cys269) within the catalytic subunit of PP2A.[2] This irreversible binding inactivates the phosphatase.

Signaling Pathway: Inhibition of Mitotic Entry Checkpoint

The inhibition of PP2A by Fostriecin has profound effects on cell cycle regulation, specifically by overriding the mitotic entry checkpoint. PP2A, in complex with its B55 regulatory subunit (PP2A-B55), is a key regulator of the G2/M transition. It maintains key mitotic regulators in a dephosphorylated, inactive state during interphase. By inhibiting PP2A-B55, Fostriecin allows for the premature phosphorylation and activation of the Cdk1/Cyclin B complex, the master regulator of mitosis. This leads to cells entering mitosis before DNA replication is complete, ultimately triggering apoptosis.

Experimental Protocols

Protein Phosphatase 2A Inhibition Assay

A common method to determine the inhibitory activity of Fostriecin against PP2A involves measuring the dephosphorylation of a radiolabeled substrate.

Workflow:

Methodology Overview:

-

Enzyme and Inhibitor Preparation: Purified PP2A catalytic subunit is used. Fostriecin is serially diluted to a range of concentrations.

-

Pre-incubation: The enzyme is pre-incubated with Fostriecin for a defined period to allow for binding.

-

Substrate Preparation: A protein substrate, such as phosphorylase a or histone, is radiolabeled with ³²P using ATP and a suitable kinase.

-

Reaction Initiation and Incubation: The dephosphorylation reaction is initiated by adding the ³²P-labeled substrate to the enzyme-inhibitor mixture and incubated at 30°C.

-

Reaction Termination and Quantification: The reaction is stopped, and the released inorganic ³²P is separated from the protein-bound phosphate. The amount of released ³²P is quantified using liquid scintillation counting.

-

Data Analysis: The percentage of inhibition at each Fostriecin concentration is calculated relative to a control without the inhibitor. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Synthesis and Application of Biotin-Labeled Fostriecin

To confirm the direct binding of Fostriecin to PP2A, a biotin-labeled derivative can be synthesized and used in pull-down assays.

Logical Relationship:

Methodology Overview:

-

Synthesis: A Fostriecin analog is synthesized with a linker arm at a position that does not interfere with its binding to PP2A. Biotin is then covalently attached to this linker.

-

Incubation: The biotinylated Fostriecin probe is incubated with a cell lysate containing PP2A.

-

Capture: Streptavidin-coated beads are added to the lysate. The high affinity of biotin for streptavidin results in the capture of the biotin-Fostriecin probe and any proteins bound to it.

-

Pull-down and Washing: The beads are collected by centrifugation, and unbound proteins are removed by a series of washing steps.

-

Elution and Analysis: The proteins bound to the beads are eluted and then analyzed by SDS-PAGE and Western blotting using an antibody specific for the PP2A catalytic subunit to confirm the direct interaction.

Conclusion

Fostriecin remains a molecule of significant interest to researchers in oncology and cell biology due to its potent and selective inhibition of PP2A and PP4. Its well-defined chemical structure and stereochemistry, coupled with a clear understanding of its mechanism of action at the molecular and cellular levels, make it an invaluable tool for studying protein phosphatase function and the regulation of the cell cycle. While its clinical development was hampered by stability issues, the insights gained from Fostriecin continue to inform the design of new generations of phosphatase inhibitors with improved pharmaceutical properties. This technical guide serves as a comprehensive resource for professionals engaged in the study and development of novel therapeutics targeting these critical cellular pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of Fostriecin Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship studies of fostriecin, cytostatin, and key analogs, with PP1, PP2A, PP5, and( beta12-beta13)-chimeras (PP1/PP2A and PP5/PP2A), provide further insight into the inhibitory actions of fostriecin family inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Concise Synthesis of Fostriecin and Analogs through Late-Stage Chemoenzymatic Installation of Their Key Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formal Synthesis of Fostriecin via Asymmetric Alcohol-Mediated Carbonyl Allylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Preliminary In Vitro Anti-Tumor Activity of Fostriecin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fostriecin, a phosphate monoester antibiotic isolated from Streptomyces pulveraceus, has demonstrated significant anti-tumor activity in preclinical studies. Initially investigated as a DNA topoisomerase II inhibitor, subsequent research has revealed its primary mechanism of action to be the potent and selective inhibition of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4). This inhibition disrupts the cell cycle, leading to G2-M phase arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the preliminary in vitro anti-tumor activity of Fostriecin, including its inhibitory concentrations, effects on various cancer cell lines, detailed experimental protocols, and a visualization of the key signaling pathways involved.

Data Presentation: Inhibitory and Cytotoxic Activity of Fostriecin

Fostriecin exhibits a dual mechanism of action, with a significantly higher potency against protein phosphatases compared to topoisomerase II. Its cytotoxic effects have been observed across various cancer cell lines.

Table 1: Enzymatic Inhibition of Fostriecin

| Target Enzyme | IC50 Value | Reference |

| Protein Phosphatase 2A (PP2A) | 1.4 nM - 3.2 nM | [1][2] |

| Protein Phosphatase 4 (PP4) | ~3 nM | [3] |

| Protein Phosphatase 1 (PP1) | 4 µM - 131 µM | [2][4] |

| DNA Topoisomerase II | 40 µM | [4][5] |

Table 2: In Vitro Cytotoxicity of Fostriecin against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value/Effective Concentration | Reference |

| L1210 | Murine Leukemia | G2 block at 5 µM | [6] |

| Human Cancer Cell Lines | General | Marked cytotoxicity | [1] |

| Murine Leukemias | Leukemia | Marked activity | [6] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the in vitro anti-tumor activity of Fostriecin.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of Fostriecin on cancer cell lines.

Objective: To determine the concentration of Fostriecin that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Fostriecin stock solution (dissolved in a suitable solvent, e.g., DMSO or water)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Fostriecin in complete medium. Remove the medium from the wells and add 100 µL of the Fostriecin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for Fostriecin) and a blank control (medium only).

-

Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of Fostriecin concentration and determine the IC50 value using non-linear regression analysis.

Protein Phosphatase Inhibition Assay

This protocol describes a method to measure the inhibitory activity of Fostriecin against protein phosphatases.

Objective: To determine the IC50 value of Fostriecin for specific protein phosphatases (e.g., PP1 and PP2A).

Materials:

-

Purified recombinant protein phosphatase (PP1 or PP2A)

-

Phosphorylated substrate (e.g., 32P-labeled phosphorylase a)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1 mM EDTA, 1 mM DTT, 0.1 mg/mL BSA)

-

Fostriecin stock solution

-

Trichloroacetic acid (TCA)

-

Scintillation counter and vials

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, the purified protein phosphatase, and varying concentrations of Fostriecin or a vehicle control.

-

Pre-incubation: Pre-incubate the mixture for 10-15 minutes at 30°C to allow Fostriecin to bind to the enzyme.

-

Initiation of Reaction: Start the phosphatase reaction by adding the 32P-labeled substrate.

-

Incubation: Incubate the reaction mixture at 30°C for a specific time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Termination of Reaction: Stop the reaction by adding a solution of 20% TCA.

-

Separation of Free Phosphate: Centrifuge the tubes to pellet the protein and unreacted substrate. The supernatant will contain the released 32P-inorganic phosphate.

-

Quantification: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of phosphatase activity for each Fostriecin concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of Fostriecin concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of flow cytometry to analyze the effect of Fostriecin on the cell cycle distribution of cancer cells.

Objective: To determine if Fostriecin induces cell cycle arrest at a specific phase (e.g., G2/M).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Fostriecin stock solution

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 70% cold ethanol)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in culture dishes and treat them with Fostriecin at various concentrations for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control group.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). Compare the cell cycle distribution of Fostriecin-treated cells to the control cells.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and experimental processes related to Fostriecin's anti-tumor activity.

Fostriecin's Mechanism of Action: Signaling Pathway

References

- 1. Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of Fostriecin Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fostriecin, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fostriecin sodium salt | Protein Ser/Thr Phosphatases | Tocris Bioscience [tocris.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of type II topoisomerase by fostriecin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fostriecin Biosynthesis Pathway in Streptomyces pulveraceus: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fostriecin is a potent antitumor antibiotic produced by the soil bacterium Streptomyces pulveraceus.[1][2] Its mode of action involves the inhibition of protein phosphatase 2A (PP2A) and PP4, making it a molecule of significant interest for cancer therapy.[3] This technical guide provides a comprehensive overview of the Fostriecin biosynthesis pathway, detailing the genetic and enzymatic machinery responsible for its production.

Fostriecin Biosynthesis Gene Cluster

The biosynthesis of Fostriecin is orchestrated by a dedicated gene cluster in Streptomyces pulveraceus. This cluster spans approximately 73 kb and encodes a Type I polyketide synthase (PKS) system along with a suite of tailoring enzymes responsible for post-PKS modifications.[3]

Table 1: Genes in the Fostriecin Biosynthesis Cluster and Their Putative Functions

| Gene | Proposed Function |

| fosA-fosF | Type I Polyketide Synthase (PKS) modules |

| fosG | Cytochrome P450 monooxygenase (C-4 hydroxylation)[1][2] |

| fosH | Homoserine kinase (Phosphorylation at C-9) |

| fosI | Unknown |

| fosJ | Cytochrome P450 monooxygenase (C-8 hydroxylation) |

| fosK | Cytochrome P450 monooxygenase (C-18 hydroxylation)[1][2] |

| fosL | Unknown |

| fosM | NAD-dependent epimerase/dehydratase family protein (Unsaturated lactone formation)[1][2] |

The Polyketide Synthase (PKS) Assembly Line

The carbon backbone of Fostriecin is assembled by a modular Type I PKS encoded by the fosA-fosF genes. This PKS system consists of a loading module and eight extension modules. Each module contains a specific set of domains that catalyze the addition and modification of two-carbon units to the growing polyketide chain.

Table 2: Domain Organization of the Fostriecin Polyketide Synthase

| Module | Gene | Domains | Function |

| Loading | fosA | KS, AT, ACP | Loads the starter unit (acetyl-CoA) |

| 1 | fosA | KS, AT, DH, KR, ACP | Extends with malonyl-CoA, reduces keto group |

| 2 | fosB | KS, AT, DH, KR, ACP | Extends with malonyl-CoA, reduces keto group |

| 3 | fosC | KS, AT, DH, KR, ACP | Extends with methylmalonyl-CoA, reduces keto group |

| 4 | fosD | KS, AT, DH, KR, ACP | Extends with malonyl-CoA, reduces keto group |

| 5 | fosD | KS, AT, DH, KR, ACP | Extends with malonyl-CoA, reduces keto group |

| 6 | fosE | KS, AT, DH, KR, ACP | Extends with malonyl-CoA, reduces keto group |

| 7 | fosF | KS, AT, DH, KR, ACP | Extends with malonyl-CoA, reduces keto group |

| 8 | fosF | KS, AT, KR, ACP, TE | Extends with malonyl-CoA, reduces keto group, releases the polyketide chain |

Note: This table represents a putative domain organization based on bioinformatic analysis of the gene cluster. The exact functions of all domains require further experimental validation.

Post-PKS Tailoring Modifications

Following its synthesis by the PKS, the polyketide intermediate undergoes a series of crucial modifications by tailoring enzymes to yield the final Fostriecin molecule. These modifications include hydroxylations, phosphorylation, and the formation of the characteristic unsaturated lactone ring.

The proposed sequence of post-PKS events is as follows:

-

C-8 Hydroxylation: Catalyzed by the cytochrome P450 monooxygenase, FosJ.

-

C-9 Phosphorylation: Mediated by the homoserine kinase, FosH.

-

C-18 Hydroxylation: Carried out by the cytochrome P450 monooxygenase, FosK.[1][2]

-

Unsaturated Lactone Formation: The NAD-dependent epimerase/dehydratase family protein, FosM, catalyzes the formation of the six-membered unsaturated lactone ring.[1][2]

-

C-4 Hydroxylation: The final tailoring step is the hydroxylation at the C-4 position by the cytochrome P450 monooxygenase, FosG, to produce Fostriecin.[1][2]

Quantitative Data

Detailed quantitative data on the Fostriecin biosynthesis pathway is limited in the currently available literature. The following tables are provided as a template for future research and to highlight the areas where further quantitative analysis is needed.

Table 3: Enzyme Kinetic Parameters for Fostriecin Tailoring Enzymes (Hypothetical)

| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg·min) |

| FosG | Pre-fostriecin | Data not available | Data not available |

| FosH | 8-hydroxy-intermediate | Data not available | Data not available |

| FosJ | PKS product | Data not available | Data not available |

| FosK | 9-phospho-intermediate | Data not available | Data not available |

| FosM | 18-hydroxy-intermediate | Data not available | Data not available |

Table 4: Production Yields of Fostriecin and Intermediates in S. pulveraceus Wild-Type and Mutant Strains (Hypothetical)

| Strain | Compound Produced | Yield (mg/L) |

| Wild-Type | Fostriecin | Data not available |

| ΔfosG | 4-deoxy-Fostriecin | Data not available |

| ΔfosK | 18-deoxy-Fostriecin intermediate | Data not available |

| ΔfosM | Seco-acid intermediate | Data not available |

Experimental Protocols

The elucidation of the Fostriecin biosynthesis pathway has been made possible through a combination of genetic and biochemical techniques. Below are generalized protocols for key experiments.

Gene Inactivation in Streptomyces pulveraceus

A common method for determining the function of a gene in a biosynthetic pathway is to create a targeted gene knockout mutant. A generalized protocol for gene inactivation in Streptomyces using PCR-targeting is as follows:

-

Construct a Gene Replacement Cassette: A cassette containing a selectable marker (e.g., an antibiotic resistance gene) flanked by regions of homology to the upstream and downstream sequences of the target gene is constructed using PCR.

-

Prepare Competent Streptomyces Cells: Streptomyces pulveraceus spores are germinated and treated to form protoplasts or mycelia competent for DNA uptake.

-

Transformation: The gene replacement cassette is introduced into the competent Streptomyces cells via protoplast transformation or conjugation from E. coli.

-

Selection of Mutants: Transformants are selected on media containing the appropriate antibiotic.

-

Genotypic Verification: The correct integration of the replacement cassette and deletion of the target gene is confirmed by PCR and Southern blot analysis.

Metabolite Analysis of Mutant Strains

To identify the intermediates that accumulate in the knockout mutants, the following procedure can be used:

-

Cultivation: The wild-type and mutant strains of Streptomyces pulveraceus are grown in a suitable production medium.

-

Extraction: The culture broth is extracted with an organic solvent (e.g., ethyl acetate) to isolate the secondary metabolites.

-

Chromatographic Separation: The crude extract is subjected to High-Performance Liquid Chromatography (HPLC) to separate the individual compounds.

-

Structural Elucidation: The chemical structures of the accumulated intermediates are determined using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Fostriecin Biosynthesis Pathway

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Identification of the post-polyketide synthase modification enzymes for fostriecin biosynthesis in Streptomyces pulveraceus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Elucidation of the biosynthetic gene cluster and the post-PKS modification mechanism for fostriecin in Streptomyces pulveraceus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Potent Antitumor Antibiotic: The Early Discovery and History of Fostriecin (CI-920)

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fostriecin, also known as CI-920, is a phosphate monoester natural product that emerged in the early 1980s as a promising antitumor agent.[1] Its unique chemical structure, potent biological activity, and novel mechanism of action have garnered significant interest within the scientific community. This technical guide provides an in-depth overview of the early discovery and history of Fostriecin, focusing on its isolation, characterization, initial biological evaluation, and the elucidation of its mechanism of action.

Discovery and Isolation

Fostriecin was first isolated from the fermentation broth of a novel actinomycete, Streptomyces pulveraceus subsp. fostreus (ATCC 31906).[2][3] The producing organism was identified as a new subspecies based on its morphological and physiological characteristics.

Experimental Protocols

Isolation and Purification of Fostriecin (CI-920):

The detailed protocol for the isolation and purification of Fostriecin is described in the publication "Novel antitumor agents CI-920, PD 113,270 and PD 113,271. II. isolation and characterization." The general workflow involves fermentation of S. pulveraceus subsp. fostreus, followed by extraction of the active compounds from the fermentation broth and subsequent purification using a series of chromatographic techniques.

A generalized workflow for the isolation and purification is depicted below:

Early Biological Activity and Antitumor Spectrum

Initial in vitro studies revealed that Fostriecin possessed significant cytotoxic activity against a panel of cancer cell lines.[1] It demonstrated marked activity against murine leukemias L1210 and P388, as well as human lung, breast, and ovarian cancer cell lines.[1][2]

Quantitative Data

| Cell Line | IC50 (µM) | Reference |

| L1210 (Murine Leukemia) | 0.46 | [1] |

Table 1: Early In Vitro Cytotoxicity of Fostriecin (CI-920)

Elucidation of the Mechanism of Action

The initial hypothesis for Fostriecin's mechanism of action was the inhibition of DNA topoisomerase II.[4] However, subsequent research revealed that while it does inhibit this enzyme, it does so at relatively high concentrations. The more potent and primary mechanism of action was later identified as the inhibition of serine/threonine protein phosphatases, particularly Protein Phosphatase 2A (PP2A) and Protein Phosphatase 1 (PP1).

Topoisomerase II Inhibition

Early studies demonstrated that Fostriecin could inhibit the catalytic activity of topoisomerase II.[4] This inhibition, however, was characterized as weak and occurred at concentrations significantly higher than those required for its cytotoxic effects.

Experimental Protocols

Topoisomerase II Inhibition Assay:

The protocol for determining topoisomerase II inhibition by Fostriecin is detailed in the publication "Inhibition of type II topoisomerase by fostriecin" by Boritzki et al. The assay typically involves incubating purified topoisomerase II with a supercoiled DNA substrate in the presence and absence of the inhibitor. The relaxation of the supercoiled DNA by the enzyme is then assessed by agarose gel electrophoresis.

Protein Phosphatase Inhibition

The discovery of Fostriecin's potent inhibitory activity against protein phosphatases, particularly PP2A, marked a significant shift in understanding its mechanism of action. It was found to be a highly selective and potent inhibitor of PP2A, with significantly weaker activity against PP1.

Experimental Protocols

Protein Phosphatase Inhibition Assay:

The methodology for assessing protein phosphatase inhibition by Fostriecin is described in publications such as "Fostriecin, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A." The assay generally involves the use of a phosphorylated substrate (e.g., phosphorylase a or a synthetic phosphopeptide) and purified PP1 or PP2A. The dephosphorylation of the substrate by the enzyme is measured in the presence of varying concentrations of the inhibitor.

Signaling Pathway

The inhibition of PP2A by Fostriecin disrupts numerous cellular signaling pathways that are critical for cell cycle progression, proliferation, and survival. PP2A is a key tumor suppressor, and its inhibition leads to the hyperphosphorylation of various proteins, ultimately inducing cell cycle arrest and apoptosis.

References

Fostriecin's Selectivity for PP2A and PP4: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Fostriecin, a phosphate monoester antibiotic isolated from Streptomyces pulveraceus, has garnered significant attention in the scientific community for its potent antitumor properties.[1] Initially investigated as a topoisomerase II inhibitor, subsequent research revealed its primary mechanism of action to be the potent and selective inhibition of serine/threonine protein phosphatases, specifically Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4), over Protein Phosphatase 1 (PP1).[1][2] This remarkable selectivity profile makes fostriecin a valuable tool for studying cellular signaling pathways regulated by these phosphatases and a promising lead compound for the development of targeted anticancer therapeutics.

This technical guide provides an in-depth analysis of fostriecin's selectivity for PP2A and PP4 over PP1. It consolidates quantitative data on its inhibitory potency, details the experimental protocols used to determine this selectivity, and visually represents the key molecular interactions and experimental workflows.

Quantitative Analysis of Fostriecin's Inhibitory Potency

The selectivity of fostriecin is best illustrated by comparing its half-maximal inhibitory concentration (IC50) values against different protein phosphatases. The following table summarizes key data from various studies, highlighting the significant disparity in potency.

| Protein Phosphatase | IC50 (nM) | Reference(s) |

| PP2A | 1.4 - 3.2 | [2][3] |

| PP4 | 3 | [4] |

| PP1 | ~60,000 - 131,000 | [2][3] |

Note: IC50 values can vary between studies due to differences in assay conditions, substrate used, and enzyme preparation.

As the data clearly indicates, fostriecin is a nanomolar inhibitor of PP2A and PP4, while its inhibition of PP1 is in the micromolar range, demonstrating a selectivity of over 10,000-fold for PP2A/PP4 versus PP1.[3]

Structural Basis of Selectivity

The profound selectivity of fostriecin for PP2A and PP4 over PP1 is rooted in specific structural features of both the inhibitor and the catalytic subunits of the phosphatases.

Key Structural Features of Fostriecin:

-

Unsaturated Lactone Ring: This moiety is crucial for the covalent interaction with the phosphatase.[5][6]

-

Phosphate Group (C9): Essential for the initial binding and potent inhibitory activity.[3][7]

-

Hydroxyl Group (C11): Contributes to the overall binding affinity.[7]

-

(Z,Z,E)-triene Side Chain: While not the primary determinant of selectivity, it contributes to the overall inhibitory potency.[3][7]

Structural Differences in Phosphatase Catalytic Subunits:

The primary determinant of fostriecin's selectivity lies within the β12–β13 loop of the phosphatase catalytic subunit, a region adjacent to the active site.[3]

-

PP2A and PP4: Both possess a critical cysteine residue (Cys269 in PP2A) within this loop.[8] The electrophilic lactone ring of fostriecin forms a covalent bond with the sulfhydryl group of this cysteine, leading to potent and sustained inhibition.[5][6] The presence of a homologous cysteine in the β12–β13 loop of PP4 explains its similar high sensitivity to fostriecin.[8]

-

PP1: Lacks this key cysteine residue in the corresponding position of its β12–β13 loop.[3] This absence prevents the formation of a covalent adduct, resulting in significantly weaker inhibition. Site-directed mutagenesis studies, where the corresponding amino acids in PP1 were replaced with those found in PP2A (YRCG), resulted in a dramatic increase in fostriecin sensitivity, confirming the critical role of this region in determining selectivity.[3]

Experimental Protocols

The determination of fostriecin's selectivity relies on robust and sensitive in vitro phosphatase assays. The most common method utilizes a radiolabeled substrate, such as 32P-labeled phosphohistone.

Protocol: In Vitro Protein Phosphatase Inhibition Assay using [32P]Phosphohistone

1. Preparation of 32P-labeled Substrate (Phosphohistone):

-

Histone (e.g., calf thymus histone, type II-AS) is phosphorylated using the catalytic subunit of cAMP-dependent protein kinase (PKA).

-

The reaction mixture typically contains:

-

Histone

-

PKA

-

[γ-32P]ATP

-

Reaction buffer (e.g., Tris-HCl or PIPES)

-

MgCl₂

-

cAMP

-

-

The reaction is incubated at 30°C to allow for phosphorylation.

-

The 32P-labeled phosphohistone is then purified from unincorporated [γ-32P]ATP using methods like dialysis or gel filtration.

2. Phosphatase Reaction:

-

Reactions are typically performed in a 96-well plate format for high-throughput analysis.

-

The reaction mixture contains:

-

Assay buffer (e.g., Tris-HCl with MgCl₂, DTT, and BSA)

-

Purified catalytic subunit of the protein phosphatase (PP1, PP2A, or PP4)

-

Varying concentrations of fostriecin (or vehicle control)

-

-

The mixture is pre-incubated at 30°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

The reaction is initiated by the addition of the 32P-labeled phosphohistone substrate.

3. Termination of the Reaction and Quantification of 32P Release:

-

The reaction is allowed to proceed for a specific time (e.g., 10-20 minutes) at 30°C, ensuring that the dephosphorylation remains in the linear range.

-

The reaction is terminated by the addition of a stop solution, typically trichloroacetic acid (TCA), which precipitates the phosphohistone.

-

The mixture is centrifuged to pellet the precipitated protein.

-

A sample of the supernatant, containing the released free 32P-inorganic phosphate, is collected.

-

The amount of released 32P is quantified using liquid scintillation counting.

4. Data Analysis:

-

The phosphatase activity at each fostriecin concentration is calculated as a percentage of the activity in the vehicle control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the fostriecin concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

Fostriecin's remarkable selectivity for PP2A and PP4 over PP1 is a well-established phenomenon, supported by extensive quantitative data and a clear structural rationale. The covalent interaction with a key cysteine residue present in the β12–β13 loop of PP2A and PP4, which is absent in PP1, is the cornerstone of this selectivity. This high degree of specificity has established fostriecin as an indispensable tool for dissecting the distinct cellular roles of these closely related phosphatases. For drug development professionals, the unique mechanism of action and potent, selective inhibition of PP2A and PP4 position fostriecin and its analogs as highly promising candidates for the development of novel, targeted cancer therapies. Further exploration of the structural and functional nuances of the fostriecin-phosphatase interaction will undoubtedly pave the way for the design of next-generation inhibitors with enhanced therapeutic profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Fostriecin, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of Fostriecin Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purification of protein phosphatase 4 catalytic subunit: inhibition by the antitumour drug fostriecin and other tumour suppressors and promoters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antitumor antibiotic fostriecin covalently binds to cysteine-269 residue of protein phosphatase 2A catalytic subunit in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tus.elsevierpure.com [tus.elsevierpure.com]

- 7. Structure-activity relationship studies of fostriecin, cytostatin, and key analogs, with PP1, PP2A, PP5, and( beta12-beta13)-chimeras (PP1/PP2A and PP5/PP2A), provide further insight into the inhibitory actions of fostriecin family inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Suppression of ser/thr phosphatase 4 (PP4C/PPP4C) mimics a novel post-mitotic action of fostriecin, producing mitotic slippage followed by tetraploid cell death - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Uptake and Localization of Fostriecin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fostriecin, a phosphate monoester originally isolated from Streptomyces pulveraceus, has garnered significant interest as a potent antitumor agent. Its primary mechanism of action involves the highly selective inhibition of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4)[1]. Understanding the cellular pharmacology of Fostriecin, particularly its entry into cancer cells and its subsequent subcellular distribution, is critical for optimizing its therapeutic potential and for the development of novel analogs. This technical guide provides a comprehensive overview of the current knowledge regarding the cellular uptake and localization of Fostriecin, including detailed experimental protocols to facilitate further research in this area.

Cellular Uptake of Fostriecin

The primary mechanism for Fostriecin entry into mammalian cells is through active transport mediated by the reduced folate carrier (RFC) system[2]. This transport system is also responsible for the uptake of folates, which are essential for nucleotide synthesis and other one-carbon transfer reactions. The reliance on this transporter has significant implications for Fostriecin's selectivity and potential competition with endogenous folates.

Quantitative Data

To date, specific quantitative kinetic parameters for Fostriecin transport via the reduced folate carrier (e.g., Michaelis-Menten constant (Km) and maximum velocity (Vmax)) have not been reported in the peer-reviewed literature. However, the IC50 values for its primary intracellular targets have been well-characterized.

| Target Enzyme | IC50 | Reference |

| Protein Phosphatase 2A (PP2A) | 1.5 nM - 3.2 nM | [3][4] |

| Protein Phosphatase 4 (PP4) | 3.0 nM | |

| Protein Phosphatase 1 (PP1) | 4 µM - 131 µM | [5] |

| Topoisomerase II | 40 µM | [6] |

Subcellular Localization of Fostriecin

Following its transport into the cell, Fostriecin exerts its biological effects by interacting with its intracellular targets. The primary localization of its main targets, PP2A and PP4, suggests that Fostriecin is distributed throughout the cytoplasm and the nucleus.

-

Cytoplasm: PP2A is abundant in the cytoplasm, where it regulates a multitude of signaling pathways.

-

Nucleus: Both PP2A and PP4 are found in the nucleus and are involved in the regulation of cell cycle progression. Fostriecin's ability to induce mitotic entry in cells with incompletely replicated DNA points towards a significant nuclear localization and activity[6].

Direct visualization or quantification of Fostriecin in subcellular compartments has not been extensively documented. The development of fluorescently labeled or radiolabeled Fostriecin analogs would be instrumental in definitively determining its subcellular distribution.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to investigate the cellular uptake and localization of Fostriecin. These protocols are based on established techniques for studying drug transport and subcellular distribution.

Protocol 1: Radiolabeled Fostriecin Uptake Assay

This protocol allows for the quantitative measurement of Fostriecin uptake kinetics.

Objective: To determine the rate of Fostriecin uptake into cancer cells and to calculate kinetic parameters (Km and Vmax).

Materials:

-

Radiolabeled Fostriecin (e.g., [³H]-Fostriecin or [¹⁴C]-Fostriecin)

-

Cancer cell line of interest (e.g., HeLa, Jurkat)

-

Complete cell culture medium

-

Hanks' Balanced Salt Solution (HBSS) or other suitable uptake buffer

-

Unlabeled Fostriecin (for competition experiments)

-

Folic acid (for competition experiments)

-

Ice-cold Phosphate Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Scintillation counter and scintillation fluid

Procedure:

-

Cell Culture: Plate cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

-

Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed HBSS.

-

Uptake Initiation: Add HBSS containing varying concentrations of radiolabeled Fostriecin to each well to initiate uptake. For competition studies, co-incubate with a high concentration of unlabeled Fostriecin or folic acid.

-

Incubation: Incubate the plates at 37°C for various time points (e.g., 1, 5, 15, 30, and 60 minutes) to determine the initial rate of uptake.

-

Uptake Termination: To stop the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold PBS.

-

Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubate for 30 minutes on ice.

-

Quantification: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Protein Normalization: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) to normalize the uptake data.

-

Data Analysis: Plot the normalized uptake (e.g., in pmol/mg protein) against time to determine the initial uptake rate. For kinetic analysis, plot the initial uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Subcellular Fractionation and Fostriecin Quantification

This protocol describes how to isolate different subcellular compartments to determine the distribution of Fostriecin within the cell.

Objective: To quantify the concentration of Fostriecin in the cytoplasm, nucleus, and membrane fractions.

Materials:

-

Fostriecin-treated cells

-

Subcellular fractionation kit (commercially available) or buffers for differential centrifugation (e.g., hypotonic buffer, nuclear extraction buffer)

-

Dounce homogenizer

-

Microcentrifuge

-

Analytical method for Fostriecin quantification (e.g., LC-MS/MS)

-

Protein assay kit

Procedure:

-

Cell Treatment: Treat cultured cells with a known concentration of Fostriecin for a specified time.

-

Cell Harvesting: Harvest the cells by scraping or trypsinization and wash them with ice-cold PBS.

-

Subcellular Fractionation:

-

Follow the instructions of a commercial subcellular fractionation kit for optimal separation of cytoplasmic, membrane, and nuclear fractions.

-

Alternatively, use a differential centrifugation protocol. Briefly, resuspend the cell pellet in a hypotonic buffer, lyse the cells using a Dounce homogenizer, and centrifuge at a low speed to pellet the nuclei. The supernatant can be further centrifuged at a higher speed to separate the membrane and cytosolic fractions.

-

-

Fostriecin Extraction: Extract Fostriecin from each subcellular fraction using a suitable organic solvent.

-

Quantification by LC-MS/MS: Analyze the extracted samples by a validated LC-MS/MS method to quantify the amount of Fostriecin in each fraction.

-

Protein Normalization: Determine the protein concentration of each fraction to normalize the Fostriecin concentration.

-

Data Analysis: Express the results as the amount of Fostriecin per milligram of protein for each subcellular compartment.

Visualizations

Cellular Uptake and Localization Pathway of Fostriecin

Caption: Proposed pathway for Fostriecin cellular uptake and localization.

Experimental Workflow for Fostriecin Uptake Kinetics

Caption: Workflow for determining Fostriecin uptake kinetics.

Logical Relationship of Fostriecin's Primary Mechanism of Action

Caption: Fostriecin's mechanism via PP2A/PP4 inhibition.

Conclusion

The cellular uptake of Fostriecin is a critical determinant of its potent antitumor activity and is mediated by the reduced folate carrier system. While its intracellular targets, PP2A and PP4, are well-established, leading to its localization in the cytoplasm and nucleus, a significant gap exists in the quantitative understanding of its transport kinetics and subcellular concentrations. The experimental protocols provided in this guide offer a framework for researchers to address these unanswered questions. Further investigation into the cellular pharmacology of Fostriecin will be invaluable for the rational design of second-generation analogs with improved efficacy and for the development of strategies to overcome potential mechanisms of resistance.

References

- 1. Fostriecin: chemistry and biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fostriecin: a review of the preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Concise Synthesis of Fostriecin and Analogs through Late-Stage Chemoenzymatic Installation of Their Key Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fostriecin, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Total Synthesis of Fostriecin: A Detailed Protocol for Researchers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: Fostriecin, a potent and selective inhibitor of protein phosphatase 2A (PP2A) and 4 (PP4), has garnered significant attention as a potential anti-cancer agent. However, its complex structure and instability have posed challenges for its development. This document provides a detailed overview and experimental protocols for the total synthesis of Fostriecin, focusing on prominent chemical and chemoenzymatic strategies. Quantitative data from key synthetic routes are summarized for comparison, and detailed methodologies for critical reactions are provided. Visual diagrams of the synthetic pathways are included to facilitate understanding.

Introduction

Fostriecin (also known as CI-920) is a polyketide natural product isolated from Streptomyces pulveraceus.[1] Its potent inhibitory activity against PP2A and PP4, key regulators of cellular processes, makes it a valuable target for cancer therapy research.[2] Phase I clinical trials were initiated but halted due to issues with the stability of the natural product.[2] This has spurred considerable effort in the field of synthetic organic chemistry to develop efficient and stereocontrolled total syntheses of Fostriecin and its analogues, aiming to produce more stable and potent derivatives.

This document outlines and compares different approaches to the total synthesis of Fostriecin, providing detailed experimental protocols for key transformations. The strategies discussed include convergent chemical syntheses and a highly efficient chemoenzymatic approach.

Comparative Analysis of Synthetic Routes

Several total syntheses of Fostriecin have been reported, varying in their overall strategy, efficiency, and stereochemical control. Here, we summarize and compare key quantitative data from some of the most notable routes.

| Synthetic Route | Key Features | Longest Linear Sequence (LLS) | Overall Yield | Key Reactions | Reference |

| Boger (2001) | First total synthesis, confirming stereochemistry. | ~25 steps | Not explicitly stated | Sharpless Asymmetric Dihydroxylation, Stille Coupling | [1][2] |

| McDonald (2009) | Convergent approach with late-stage dihydroxylation. | 17 steps | ~3% | Negishi Cross-Coupling, Sharpless Asymmetric Dihydroxylation | [3][4] |

| O'Doherty (2020) | Formal and total syntheses from a common intermediate. | 24 steps (total synthesis) | Not explicitly stated | Sharpless Asymmetric Dihydroxylation, Noyori Transfer Hydrogenation, Leighton Allylation, Suzuki Coupling | [5][6] |

| Renata (2025) | Highly efficient chemoenzymatic synthesis. | 9 steps | ~10% | Enzymatic C-H Oxidation (FosJ), Enzymatic Phosphorylation (FosH), Suzuki Coupling | [7][8] |

Experimental Protocols

This section provides detailed experimental protocols for key reactions in the synthesis of Fostriecin.

Chemoenzymatic Synthesis of Fostriecin (Adapted from Renata et al.)

This highly convergent and efficient route utilizes key enzymatic transformations to install crucial functionalities with high selectivity.

3.1.1. Key Intermediate Synthesis (Vinyl Bromide)

The synthesis begins with the preparation of a key vinyl bromide fragment, which serves as the substrate for the subsequent enzymatic reactions. This fragment is typically assembled through standard organic transformations.

3.1.2. Enzymatic C-H Oxidation with FosJ

This step introduces a hydroxyl group at the C8 position with high regio- and stereoselectivity.

-

Reaction Setup: In a suitable buffer (e.g., phosphate buffer, pH 7.5), the vinyl bromide substrate is dissolved.

-

Enzyme and Cofactors: The P450 enzyme FosJ and a suitable redox partner (e.g., RhFRed) are added. NADPH is used as the stoichiometric reductant.

-

Conditions: The reaction mixture is typically incubated at room temperature (around 25 °C) with gentle agitation for 12-24 hours.

-

Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent (e.g., ethyl acetate). The crude product is then purified by silica gel chromatography.

3.1.3. Enzymatic Phosphorylation with FosH

The C9 hydroxyl group is selectively phosphorylated using the kinase FosH.

-

Reaction Setup: The C8-hydroxylated intermediate is dissolved in a suitable buffer (e.g., Tris-HCl, pH 8.5).

-

Enzyme and Cofactors: The kinase FosH is added, along with a phosphate donor such as ATP and a magnesium salt (e.g., MgCl₂).

-

Conditions: The reaction is incubated at room temperature for several hours until completion, as monitored by LC-MS.

-

Workup and Purification: The product is typically purified using reverse-phase chromatography.

3.1.4. Final Assembly via Suzuki Coupling

The phosphorylated fragment is coupled with the side-chain fragment to complete the carbon skeleton of Fostriecin.

-

Reactants: The phosphorylated vinyl bromide and the appropriate boronic acid or ester corresponding to the side chain are dissolved in a suitable solvent system (e.g., THF/H₂O).

-

Catalyst and Base: A palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₃PO₄) are added.

-

Conditions: The reaction is stirred at room temperature under an inert atmosphere until completion.

-

Workup and Purification: The reaction mixture is worked up by extraction and the final product is purified by HPLC.

Key Chemical Transformations in Fostriecin Synthesis

3.2.1. Sharpless Asymmetric Dihydroxylation

This reaction is widely used to install the C8 and C9 diol with the correct stereochemistry.

-

Reactants: The alkene substrate is dissolved in a mixture of t-BuOH and water.

-

Reagents: AD-mix-β (for the desired stereoisomer in Fostriecin) containing K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, and K₂CO₃ is added. Methanesulfonamide (MeSO₂NH₂) can be added to improve the reaction rate.

-

Conditions: The reaction is stirred vigorously at 0 °C to room temperature until the starting material is consumed.

-

Workup: The reaction is quenched with sodium sulfite. The product is extracted with an organic solvent and purified by column chromatography.

3.2.2. Noyori Asymmetric Transfer Hydrogenation

This method is employed to stereoselectively reduce a ketone to the corresponding alcohol, for instance, at the C11 position.

-

Reactants: The ketone substrate is dissolved in an aprotic solvent (e.g., dichloromethane).

-

Catalyst and Hydrogen Source: A chiral ruthenium catalyst (e.g., (S,S)-RuCl(p-cymene)(TsDPEN)) and a hydrogen source (e.g., a mixture of formic acid and triethylamine) are added.

-

Conditions: The reaction is stirred at room temperature for several hours.

-

Workup: The reaction is quenched with water and the product is extracted. Purification is achieved by column chromatography.

3.2.3. Leighton Allylation

This reaction is used to install the C5 stereocenter via the enantioselective allylation of an aldehyde.

-

Reagent Preparation: The chiral allylsilane reagent is prepared from trichlorosilane and a chiral ligand.

-

Reaction: The aldehyde substrate is dissolved in a non-polar solvent (e.g., toluene) and cooled to a low temperature (e.g., -78 °C). The chiral allylsilane reagent is then added.

-

Conditions: The reaction is stirred at low temperature for several hours.

-

Workup: The reaction is quenched, and after an appropriate workup, the homoallylic alcohol is purified.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic strategies for Fostriecin.

Figure 1. Comparison of a chemoenzymatic and a convergent chemical synthesis route to Fostriecin.

Figure 2. Key asymmetric reactions for installing stereocenters in Fostriecin's chemical synthesis.

Conclusion